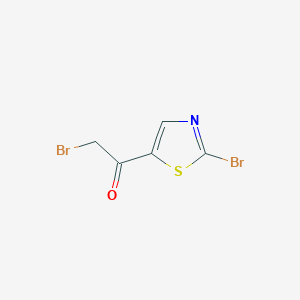

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone

Description

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is a brominated acetophenone derivative featuring a 1,3-thiazole ring substituted with two bromine atoms. Its structure comprises a ketone group at the 1-position of the ethanone moiety and a brominated thiazole ring at the 5-position. This compound is primarily utilized as a synthetic intermediate in heterocyclic chemistry, particularly for constructing fused thiazole systems or functionalized pharmacophores . Its reactivity is attributed to the electron-withdrawing bromine atoms, which enhance the electrophilicity of the ketone group, facilitating nucleophilic substitutions or condensations.

Properties

IUPAC Name |

2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDOWYCLFGXTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone typically involves the bromination of a thiazole derivative. One common method is the reaction of 2-bromo-1,3-thiazole with bromine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ether, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted thiazoles with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiazolidines and other reduced derivatives.

Scientific Research Applications

Chemistry

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in:

- Organic Synthesis: Used to create various heterocyclic compounds.

- Pharmaceutical Chemistry: Acts as an intermediate for synthesizing new therapeutic agents .

Biology

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown:

- Mechanism of Action: It interacts with biological targets such as enzymes and receptors, potentially inhibiting microbial growth by disrupting essential biochemical pathways like DNA replication .

Medicine

The compound is explored for its potential use in drug development:

- Anticancer Activity: In vitro studies have demonstrated antiproliferative effects against various cancer cell lines, with reported IC50 values ranging from 30 µM to 50 µM . This suggests moderate activity compared to established chemotherapeutics.

Data Tables

| Study Focus | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (Breast Cancer) | 30 - 50 | Moderate antiproliferative |

| Antifungal Properties | Various Pathogens | Not specified | Inhibition of growth |

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of thiazole derivatives including this compound against common bacterial strains. The results indicated significant inhibition of microbial growth, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers tested the compound on human melanoma cells (B16F10). The results revealed that the compound exhibited significant cytotoxic effects, leading to further exploration into its mechanism of action and optimization for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various physiological effects. For example, it may bind to DNA or proteins, altering their function and leading to antimicrobial or antifungal activity .

Comparison with Similar Compounds

Thiazole-Based Bromoethanone Derivatives

Compounds with thiazole rings and bromoethanone moieties exhibit distinct properties depending on substituent patterns:

Key Observations :

Oxazole and Isoxazole Derivatives

Replacing the thiazole sulfur with oxygen alters electronic and steric properties:

Key Observations :

Hydroxyaryl Bromoethanones

Bromoethanones with hydroxyaryl substituents demonstrate unique spectral and physical properties:

Biological Activity

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine atoms enhances its reactivity, making it a valuable candidate for medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it interacts with essential proteins and enzymes in microorganisms, inhibiting their function and leading to microbial death. The compound may disrupt critical biochemical pathways, such as those involved in cell wall synthesis and protein synthesis.

Table 1: Antimicrobial Activity Overview

| Pathogen Type | Test Method | Results |

|---|---|---|

| Gram-positive bacteria | Serial plate dilution method | Significant inhibition |

| Gram-negative bacteria | Serial plate dilution method | Moderate inhibition |

| Fungi | Serial plate dilution method | Variable inhibition |

Anticancer Activity

Recent research highlights the potential of this compound as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those associated with melanoma and breast cancer.

Case Study: Anticancer Screening

A study evaluated the antiproliferative activity of thiazole derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| A172 (glioblastoma) | 15.4 | Less potent |

| B16F10 (melanoma) | 12.8 | Comparable |

| MDA-MB-231 (breast cancer) | 10.5 | More potent |

The biological activity of this compound is attributed to its interaction with various enzymes and receptors. The thiazole moiety can participate in hydrogen bonding and π–π interactions, enhancing binding affinity and specificity.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Disruption of Cell Signaling : It could interfere with signaling pathways critical for cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the common synthetic routes for 2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a thiazole-containing ethanone precursor. A method analogous to the bromination of 1-(4-methoxyphenyl)ethanone involves dissolving the precursor in chloroform and adding bromine dropwise under controlled conditions. After 30 minutes, the mixture is washed with NaHCO₃ and sodium thiosulfate solutions to neutralize excess bromine, followed by drying (Na₂SO₄) and recrystallization (e.g., from diethyl ether) to yield the product . Key optimization parameters include temperature control (room temperature preferred), stoichiometric ratios (near 1:1 for bromine), and solvent polarity (CHCl₃ enhances electrophilic substitution) .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

- ¹H NMR : The presence of two bromine atoms (electron-withdrawing groups) deshields neighboring protons, causing distinct splitting patterns. For example, the thiazole ring proton(s) may appear as a singlet in the aromatic region (δ 7.0–8.5 ppm), while the ethanone methylene group (CH₂Br) typically resonates as a quartet (δ 4.5–5.5 ppm) due to coupling with adjacent bromine .

- Mass Spectrometry (MS) : Expect a molecular ion peak [M⁺] corresponding to the molecular formula (C₅H₄Br₂NOS, exact mass ~285.8 g/mol). Fragmentation patterns may include loss of Br (79.9/81.9 Da) or CO (28 Da) groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a sealed container under an inert atmosphere (argon or nitrogen) at temperatures below –20°C to prevent decomposition. Avoid exposure to moisture or light, as brominated ketones are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How do the bromine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The α-bromine on the ethanone moiety is highly electrophilic, making it susceptible to nucleophilic attack (e.g., by amines, thiols). The thiazole ring’s bromine may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) if palladium catalysts are employed. Kinetic studies using polar aprotic solvents (DMSO, DMF) and varying nucleophile concentrations can elucidate reaction mechanisms (SN1 vs. SN2) .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Bromine’s high electron density can complicate X-ray diffraction due to absorption effects. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL software to account for anomalous dispersion. For enantiomorph-polarity ambiguity in near-centrosymmetric crystals, employ Flack’s x parameter instead of Rogers’ η to avoid false chirality assignments . A representative structure (e.g., similar brominated thiazoles) shows C–Br bond lengths of ~1.9 Å and dihedral angles <10° between thiazole and ethanone planes .

Q. How can this compound serve as a precursor for bioactive derivatives, and what assays validate their activity?

The compound’s bromine atoms allow functionalization via substitution or coupling to generate pharmacophores. For example:

- Antimicrobial derivatives : React with thiourea to form thiazolidinones, then test against Gram-positive bacteria (MIC assays) .

- Anticancer agents : Couple with pyrrole or imidazole moieties and assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa) .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrostatic potential maps, highlighting electrophilic sites (e.g., α-carbon).

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) and compare binding affinities with known inhibitors .

Methodological Considerations

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

Contradictions may arise from solvent impurities or tautomerism. Re-crystallize the compound, acquire spectra in deuterated DMSO (which resolves broad peaks), and perform 2D NMR (COSY, HSQC) to confirm coupling networks .

Q. What strategies mitigate side reactions during derivatization?

- Temperature Control : Keep reactions below 0°C to suppress elimination pathways.

- Protecting Groups : Temporarily block the thiazole nitrogen with Boc groups during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.